molecular formula C16H19NO B3854758 1-(2-Naphthalen-1-yloxyethyl)pyrrolidine

1-(2-Naphthalen-1-yloxyethyl)pyrrolidine

Cat. No.: B3854758
M. Wt: 241.33 g/mol
InChI Key: AKLVNBLUXXTRBA-UHFFFAOYSA-N
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Description

1-(2-Naphthalen-1-yloxyethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalen-1-yloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthalen-1-yloxyethyl)pyrrolidine typically involves the reaction of naphthol with an alkyl halide in the presence of a base. One common method is the Williamson ether synthesis, where naphthol reacts with 2-chloroethylpyrrolidine in the presence of potassium carbonate as a base . The reaction proceeds via an SN2 mechanism, where the alkoxide ion formed from naphthol displaces the halide ion from the alkyl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthalen-1-yloxyethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The naphthalene moiety may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthalen-2-yloxyethyl)pyrrolidine
  • 1-(2-Naphthalen-1-yloxymethyl)pyrrolidine
  • 1-(2-Naphthalen-2-yloxymethyl)pyrrolidine

Uniqueness

1-(2-Naphthalen-1-yloxyethyl)pyrrolidine is unique due to the specific positioning of the naphthalen-1-yloxyethyl group, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also adds to its structural diversity and potential for forming various interactions in biological systems .

Properties

IUPAC Name

1-(2-naphthalen-1-yloxyethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-5-9-16(15)18-13-12-17-10-3-4-11-17/h1-2,5-9H,3-4,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVNBLUXXTRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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